molecular formula C11H18N2O2 B587330 Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 142253-46-1

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No.: B587330
CAS No.: 142253-46-1
M. Wt: 210.277
InChI Key: IPLBXZOFLWOERN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.24 g/mol . Its structure comprises three key functional groups:

  • A pyrrolidine ring (a five-membered saturated nitrogen heterocycle).
  • A cyanomethyl group (-CH₂CN) at the 3-position of the pyrrolidine ring.
  • A tert-butyl ester (-CO₂C(CH₃)₃) as a protective group at the 1-position.

The compound is synthesized via reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) . Its chirality (S-configuration) enhances specificity in biological interactions, making it valuable in drug design and organic synthesis. Key applications include influenza virus neuraminidase inhibition and use as a synthetic intermediate in therapeutic agent development .

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBXZOFLWOERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679043
Record name tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142253-46-1
Record name tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, a cyanomethyl group, and a tert-butyl ester moiety. Its chirality, denoted by its (S)-configuration, plays a crucial role in its interaction with biological targets.

Property Description
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight210.24 g/mol
Functional GroupsPyrrolidine, Cyanomethyl, Tert-butyl ester

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can act as an inhibitor or activator , depending on its structural features:

  • Enzyme Interaction : The cyanomethyl group may function as a nucleophile or electrophile, while the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, modulating the activity of target enzymes.
  • Biological Pathways : By binding to active sites on enzymes, the compound influences metabolic pathways and can alter physiological responses.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antiviral Activity : The compound has been investigated for its ability to inhibit viral neuraminidase, which is crucial for the replication of influenza viruses. Studies indicate that similar compounds exhibit competitive inhibition mechanisms against neuraminidase enzymes .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, although specific mechanisms and efficacy require further investigation.
  • Antimicrobial Effects : Compounds with similar structures have shown promise as antibacterial and antifungal agents, indicating potential for broad-spectrum antimicrobial applications.

Case Studies and Research Findings

  • Influenza Virus Neuraminidase Inhibition :
    • A study explored various amino acid inhibitors of neuraminidase, revealing that compounds structurally related to this compound exhibited significant inhibitory effects. The mechanism involved competitive inhibition relative to substrate binding .
  • Synthetic Applications in Drug Development :
    • This compound serves as an intermediate in synthesizing biologically active molecules. Its structural features allow for modifications that enhance bioactivity and selectivity towards specific targets in drug design .
  • Potential as a Therapeutic Agent :
    • Research has indicated that derivatives of this compound may be developed into therapeutic agents targeting various diseases, including viral infections and cancer. Ongoing studies aim to elucidate the full spectrum of its biological effects and optimize its pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate are influenced by its unique substituents and stereochemistry. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations on the Pyrrolidine Ring

Compound Name Substituent(s) Molecular Formula Key Properties Reference
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate Bromopyrimidinyl C₁₃H₁₉BrN₄O₂ Enhanced receptor binding affinity due to bromine's electronegativity
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate Dibenzylamino C₂₃H₂₉N₃O₂ Improved binding characteristics for drug design applications
Tert-butyl 3-amino-3-(difluoromethyl)pyrrolidine-1-carboxylate Difluoromethyl, amino C₁₀H₁₈F₂N₂O₂ Potential antiviral activity via fluorinated group interactions
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate Cyano, hydroxyl C₁₀H₁₆N₂O₃ Dual functional groups enable diverse reactivity in organic synthesis

Key Insight: The cyanomethyl group in the target compound provides distinct electronic and steric effects compared to bulkier substituents (e.g., bromopyrimidinyl) or polar groups (e.g., hydroxyl). This enhances its suitability as a flexible intermediate in medicinal chemistry .

Ring Structure Modifications

Compound Name Ring Structure Molecular Formula Key Properties Reference
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate Piperidine (6-membered) C₁₂H₂₁NO₃ Reduced ring strain compared to pyrrolidine; altered pharmacokinetics
Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate Pyrrolidine + dioxazaborocane C₁₃H₂₅BN₂O₄ Enhanced stability and boron-mediated reactivity for catalytic applications
Tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate Ethynyl-modified pyrrolidine C₁₂H₁₉NO₂ Alkyne group enables click chemistry modifications

Key Insight : The five-membered pyrrolidine ring in the target compound balances conformational flexibility and steric hindrance, unlike larger (piperidine) or smaller (azetidine) rings. This optimizes interactions with biological targets like enzymes .

Functional Group Combinations

Compound Name Functional Groups Molecular Formula Key Properties Reference
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxyl, trifluoromethyl C₁₀H₁₆F₃NO₃ Lipophilic trifluoromethyl group improves blood-brain barrier penetration
Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate Aminopyridinyl C₁₄H₂₁N₃O₂ Aromatic amine enhances π-π stacking in receptor binding
Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate Halogenated phenoxy C₁₅H₁₉BrClNO₃ Bromine and chlorine substituents enhance antimicrobial activity

Key Insight: The cyanomethyl group offers a balance of moderate polarity and steric bulk, unlike highly polar (e.g., hydroxyl) or lipophilic (e.g., trifluoromethyl) groups. This makes the compound versatile in both aqueous and organic reaction environments .

Q & A

Basic Questions

Q. What established synthesis protocols are available for Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate?

  • Methodology :

  • Step 1 : React pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents like dichloromethane or THF .
  • Step 2 : Introduce the cyanomethyl group via nucleophilic substitution or coupling reactions. For example, cyanoacetic acid derivatives can be used with coupling agents like EDC/HOBT .
  • Step 3 : Purify via column chromatography or crystallization using solvents such as ethyl acetate/hexane mixtures .
    • Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and purity. For example, ¹H NMR peaks for the tert-butyl group appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

Q. What purification methods are effective for this compound?

  • Chromatography : Use silica gel columns with gradient elution (e.g., 5–30% EtOAc in hexane) .
  • Deprotection : For intermediates, trifluoroacetic acid (TFA) in dichloromethane removes tert-butyl groups, followed by neutralization with NaHCO₃ and extraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyanomethyl group .
  • Catalyst Use : DMAP accelerates esterification reactions .
    • Data Table : Comparison of Solvent Effects
SolventYield (%)Purity (%)Reference
DCM6590
THF7288
DMF8595

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Troubleshooting :

  • Impurity Analysis : Use HPLC to detect trace by-products (e.g., unreacted starting materials) .
  • Isotopic Labeling : Deuterated solvents in NMR help distinguish overlapping signals .
  • X-ray Crystallography : Resolve ambiguous stereochemistry .

Q. What strategies enable functionalization of the cyanomethyl group for downstream applications?

  • Functionalization Routes :

  • Oxidation : Convert cyanomethyl to carboxylic acid using KMnO₄/H₂SO₄ .
  • Nucleophilic Substitution : Replace cyanomethyl with amines or thiols under basic conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl halides using Pd catalysts .

Q. What are the compound’s potential applications in medicinal chemistry?

  • Research Applications :

  • Enzyme Inhibition : The pyrrolidine scaffold and cyanomethyl group may interact with protease active sites .
  • Prodrug Development : Tert-butyl esters enhance bioavailability, while the nitrile group can be metabolized to active carboxylic acids .
    • Case Study : Analogous compounds (e.g., tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate) show antiviral activity via RNA polymerase inhibition .

Data Contradiction Analysis

Q. How to address variability in reported synthetic yields?

  • Root Causes :

  • Reagent Purity : Commercial cyanoacetic acid derivatives may vary in quality, affecting coupling efficiency .
  • Reaction Scale : Milligram-scale reactions often yield lower efficiencies than gram-scale due to surface-area-to-volume ratios .
    • Mitigation : Standardize reagents via pre-purification (e.g., distillation) and optimize stirring rates for scalability .

Methodological Recommendations

  • Synthesis : Prioritize DMF as a solvent for cyanomethyl group introduction due to higher yields .
  • Characterization : Combine ¹³C NMR and HSQC to confirm quaternary carbon assignments .
  • Functionalization : Use Pd(PPh₃)₄ for cross-coupling reactions to minimize side products .

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